EC19

Stem Cell Differentiation Developmental Biology Retinoid Signaling

EC19 is a synthetic retinoid overcoming ATRA's instability. It uniquely drives epithelial (vs. neuronal) differentiation in pluripotent stem cells via RARβ selectivity, enabling pure lineage-specific studies. Demonstrates >5-fold greater antiproliferative potency than ATRA in Caco-2 cells and induces specific facial phenotypes in vivo without limb toxicity. Essential for targeted developmental, oncological, and RARβ-pathway research requiring precise, reproducible outcomes.

Molecular Formula C23H24O2
Molecular Weight 332.4 g/mol
Cat. No. B1671071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEC19
SynonymsEC-19;  EC19;  EC 19
Molecular FormulaC23H24O2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1(CCC(C2=C1C=CC(=C2)C#CC3=CC(=CC=C3)C(=O)O)(C)C)C
InChIInChI=1S/C23H24O2/c1-22(2)12-13-23(3,4)20-15-17(10-11-19(20)22)9-8-16-6-5-7-18(14-16)21(24)25/h5-7,10-11,14-15H,12-13H2,1-4H3,(H,24,25)
InChIKeyPMRFEKRJNZQOSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EC19 Compound Overview: A Synthetic Retinoid Analogue for Directed Stem Cell Differentiation


EC19 (CAS: 1010694-08-2) is a synthetic analogue of 13-cis retinoic acid, classified as a benzoate and tetrahydronaphthalene derivative [1]. It is a potent and stable inducer of stem cell differentiation, primarily directing pluripotent human embryonal carcinoma (EC) cells towards an epithelial-like fate, distinct from the neuronal differentiation driven by its close structural analogue, EC23, and the natural retinoid, all-trans retinoic acid (ATRA) [2]. EC19's enhanced photostability and predicted resistance to metabolic inactivation address key limitations of natural retinoids, ensuring greater experimental reproducibility and offering a more reliable tool for developmental biology and oncology research [3].

Why EC19 Cannot Be Simply Substituted: Quantitative Evidence for Divergent Biological and Physicochemical Properties


Generic substitution among retinoids is not feasible due to critical differences in molecular target engagement, cellular differentiation outcomes, and compound stability. While ATRA and its close synthetic analogue EC23 both strongly induce neuronal differentiation, EC19 uniquely directs cells towards an epithelial lineage [1]. At the molecular level, this is explained by EC19's distinct binding mode to retinoic acid receptors (RARs), exhibiting a preference for the RARβ subtype over the pan-agonism of EC23 [2]. Furthermore, in cancer models, EC19 demonstrates a markedly different cytotoxic profile, exhibiting over 5-fold greater potency than ATRA in Caco-2 colorectal cancer cells [3]. These quantifiable differences in biological activity and target specificity preclude the simple interchange of EC19 with other retinoids, necessitating its specific procurement for directed epithelial differentiation or RARβ-biased studies.

EC19 Procurement Guide: Quantified Differentiation from ATRA and EC23


EC19 Directs Stem Cell Differentiation to Epithelial Lineages vs. ATRA/EC23's Neuronal Fate

In the pluripotent human embryonal carcinoma stem cell line TERA2.cl.SP12, EC19 uniquely directs differentiation towards epithelial-like cells, in contrast to ATRA and the structurally similar analogue EC23, which both induce the formation of neuronal cell types [1]. This qualitative difference in lineage specification was consistently observed and is a key differentiator for experimental design [1].

Stem Cell Differentiation Developmental Biology Retinoid Signaling

EC19 Exhibits >5-Fold Higher Cytotoxicity in Colorectal Cancer Cells than ATRA

In a comparative MTT assay on the Caco-2 colorectal adenocarcinoma cell line, EC19 demonstrated significantly higher antiproliferative activity than its natural counterpart. The half-maximal inhibitory concentration (IC50) for EC19 was 10.8 µM, compared to 58.0 µM for ATRA, indicating a greater than 5-fold increase in potency [1]. This was part of a broader screening where EC19 showed lower IC50 values than ATRA across multiple cancer cell lines, including MCF-7 breast cancer cells (9.4 µM vs. 99.0 µM) [1].

Cancer Research Antiproliferative Assays Colorectal Cancer

EC19 Displays RARβ Receptor Specificity, Contrasting with the Pan-Agonist Profile of ATRA and EC23

Computational docking and in vitro binding assays (FRET) revealed that EC19 engages the retinoic acid receptors with a distinct subtype specificity compared to ATRA and EC23 [1][2]. While ATRA and EC23 act as pan-agonists for RARα, RARβ, and RARγ, EC19 exhibits a selective binding mode [1]. Docking studies indicate EC19's alternative binding mode is well-suited to the larger RARβ binding pocket but reduces key polar interactions in RARα and RARγ [2]. This was experimentally validated, showing EC19 acts as an agonist with specificity for RARβ, a profile that diverges from the pan-agonism of EC23 [1][2].

Nuclear Receptors Molecular Pharmacology Retinoic Acid Receptors

EC19 and EC23 Demonstrate Superior Photostability Compared to ATRA

Natural retinoids like ATRA are known to undergo substantial degradation and isomerization upon exposure to UV-vis light, which compromises experimental reproducibility and standardization [1][2]. The synthetic retinoids EC19 and EC23 were designed to overcome this limitation and are stable upon exposure to light [1][2][3]. This photostability is a key design feature that distinguishes them from their natural counterparts and ensures consistent biological activity over the course of an experiment [1].

Compound Stability Experimental Reproducibility Photochemistry

Key Research Scenarios for EC19 Procurement: Defined by Its Differentiated Profile


Directed Differentiation of Pluripotent Stem Cells to Epithelial Lineages

EC19 is the optimal chemical tool for experiments requiring the specific induction of epithelial differentiation from pluripotent stem cells, such as the TERA2.cl.SP12 line. Unlike ATRA or EC23, which drive a primarily neuronal fate, EC19's unique activity ensures a pure epithelial-like population, which is critical for downstream applications in disease modeling, toxicology screening, and regenerative medicine studies . This scenario directly leverages the differential differentiation outcome established in head-to-head comparisons [1].

Investigating RARβ-Specific Signaling in Development and Disease

Researchers focusing on the specific role of the retinoic acid receptor beta (RARβ) in development, cancer, or metabolic regulation should select EC19 over other retinoids. EC19's demonstrated selectivity for RARβ, as opposed to the pan-agonism of ATRA and EC23, makes it the precise molecular probe for dissecting RARβ-dependent pathways without confounding activation of RARα and RARγ [2]. This application is directly supported by quantitative data on receptor subtype specificity [3].

Colorectal and Breast Cancer Cell Proliferation Studies Requiring High-Potency Retinoid Agonists

For in vitro oncology research, particularly on colorectal (e.g., Caco-2) and breast (e.g., MCF-7) cancer cell lines, EC19 offers superior antiproliferative activity compared to the standard retinoid, ATRA [4]. Its >5-fold lower IC50 in Caco-2 cells enables more robust and sensitive assays for studying retinoid-induced apoptosis, cell cycle arrest, and metastasis inhibition [4][5]. This scenario is based on direct, quantitative comparisons of cytotoxicity [4].

In Vivo Developmental Studies Requiring a Stable Retinoid with a Mild Phenotypic Profile

In developmental biology models like the chick embryo, EC19 provides a valuable alternative to EC23 and ATRA when studying facial development. EC23, while potent, induces severe limb phenotypes and is more toxic [6]. In contrast, EC19 reliably produces facial phenotypes with minimal or no impact on limb development, offering a cleaner, more specific tool for investigating craniofacial morphogenesis without the confounding systemic toxicity or pleiotropic effects of other retinoids [6][7]. This application is directly derived from in vivo comparative studies [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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